A Comprehensive Technical Guide to Perfluorodecyl Bromide (CAS 307-43-7)
A Comprehensive Technical Guide to Perfluorodecyl Bromide (CAS 307-43-7)
Introduction
Perfluorodecyl bromide, identified by the CAS Registry Number 307-43-7, is a fully fluorinated organobromine compound.[1][2] Also known as 1-Bromohenicosafluorodecane, this substance belongs to the class of perfluorocarbons (PFCs), which are characterized by the replacement of all hydrogen atoms with fluorine atoms on a carbon backbone.[1] This extensive fluorination imparts unique physicochemical properties, including high density, chemical inertness, thermal stability, and hydrophobicity. These characteristics make Perfluorodecyl bromide and related compounds valuable in specialized laboratory and industrial applications, including as reagents in chemical synthesis and as components in advanced materials. This guide provides an in-depth overview of its properties, safety protocols, applications, and relevant experimental procedures for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of Perfluorodecyl bromide are summarized below. This data is critical for its application in experimental design and chemical synthesis.
| Property | Value | Source |
| CAS Number | 307-43-7 | [1][2][3] |
| Molecular Formula | C₁₀BrF₂₁ | [1] |
| Molecular Weight | 598.98 g/mol | [1][3] |
| Melting Point | 55 °C | [3][4][5] |
| Boiling Point | 185 °C (at 760 mm Hg) | [3][4][5] |
| Density | 1.862 g/mL (at 25 °C) | [3] |
| Refractive Index | 1.294 (at 25 °C) | [3] |
| Synonyms | 1-Bromohenicosafluorodecane, 1-Bromoperfluorodecane | [1][3] |
Safety and Handling Information
Perfluorodecyl bromide is classified as an irritant. Adherence to appropriate safety protocols is essential when handling this compound.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements & Handling:
-
Prevention: Avoid breathing dust, mist, or spray (P261). Wash skin thoroughly after handling (P264). Use only in well-ventilated areas (P271). Wear protective gloves, eye protection, and face protection (P280).
-
Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed when not in use. Store locked up (P405).
-
Disposal: Dispose of contents and container to an approved waste disposal plant (P501).
Applications in Research and Drug Development
The unique properties of fluorinated compounds make them highly valuable in the pharmaceutical and life sciences sectors. The judicious incorporation of fluorine into drug molecules can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity.[6]
Perfluorodecyl bromide serves primarily as a specialized laboratory chemical and a building block in organic synthesis.[7] Its high density and immiscibility with both aqueous and hydrocarbon solvents make it useful in multi-phase reaction systems.
In the context of drug development, perfluorocarbons (PFCs) like Perfluorodecyl bromide are explored for several advanced applications:
-
Contrast Agents: The high electron density of the bromine atom, combined with the overall density of the molecule, makes related PFCs like Perfluorooctyl bromide (Perflubron) effective as contrast agents for various imaging modalities, including MRI.[8][9]
-
Oxygen Carriers: PFCs have a high capacity for dissolving respiratory gases. This has led to the development of PFC-based emulsions as potential "blood substitutes" or oxygen therapeutics to enhance oxygen delivery in clinical settings.[8] Perfluorodecyl bromide can act as a stabilizing agent in these emulsions by lowering the solubility and diffusibility of the core PFC phase, thereby preventing droplet degradation.[10]
-
Drug Delivery: The inert and hydrophobic nature of PFCs makes them suitable for creating stable emulsions and nanoparticles for targeted drug delivery.
Experimental Protocols
While a specific protocol for Perfluorodecyl bromide was not detailed in the provided search results, a representative synthesis for the closely related and widely studied n-Perfluorooctyl bromide (PFOB) is available. This continuous gas-phase process highlights the typical conditions required for the synthesis of perfluoroalkyl bromides and is instructive for researchers working with these materials.[11][12]
Objective: To synthesize n-perfluorooctyl bromide (C₈F₁₇Br) via continuous gas-phase bromination of 1-hydroheptadecafluoro-n-octane (C₈F₁₇H).[11][12]
Materials:
-
1-hydroheptadecafluoro-n-octane (C₈F₁₇H)
-
Bromine (Br₂)
-
Inert gas (e.g., Nitrogen) for dilution (optional)
Equipment:
-
High-temperature tubular reactor
-
Vaporization system for reactants
-
Condenser/cooling system to collect products
-
Neutralization bath (e.g., sodium bisulfite solution)
-
Distillation apparatus for purification
Methodology:
-
Vaporization: The reactants, 1-hydroheptadecafluoro-n-octane and bromine, are vaporized separately and mixed, potentially with an inert diluent gas.[11]
-
Reaction: The gaseous mixture is introduced into the tubular reactor pre-heated to a temperature between 450°C and 520°C (preferably 470-510°C).[12]
-
Parameter Control: The reaction is maintained under the following conditions:
-
Product Collection: The gas stream exiting the reactor is rapidly cooled and condensed to collect the crude product mixture, which primarily contains n-perfluorooctyl bromide, unreacted starting materials, and hydrogen bromide (HBr) as a byproduct.
-
Neutralization: The crude liquid is washed with a reducing agent solution, such as sodium bisulfite, to remove unreacted bromine and neutralize the HBr byproduct.
-
Purification: The final product, n-perfluorooctyl bromide, is purified from the organic phase by fractional distillation. This process achieves high selectivity (≥99%) and avoids the formation of toxic byproducts like perfluoroisobutylene.[12]
Conclusion
Perfluorodecyl bromide (CAS 307-43-7) is a specialized fluorochemical with distinct properties derived from its perfluorinated structure. Its high density, thermal stability, and chemical inertness make it a useful component in scientific research and as a building block for more complex molecules. While it requires careful handling due to its irritant properties, its utility is evident in the broader context of perfluorocarbon applications, which span from advanced medical imaging and oxygen therapeutics to drug delivery systems. The synthetic protocols developed for related compounds demonstrate a clear pathway for producing high-purity materials essential for these demanding applications.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 307-43-7 | 1100-A-28 | Perfluorodecyl bromide | SynQuest Laboratories [synquestlabs.com]
- 4. fluoryx.com [fluoryx.com]
- 5. IITU | Virtual tour generated by Panotour [iitu.edu.kz]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. canbipharm.com [canbipharm.com]
- 8. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. perfluorooctyl bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Perfluorodecyl bromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. EP0549387A1 - Synthesis of n-perfluorooctylbromide - Google Patents [patents.google.com]
- 12. US5545776A - Synthesis of n-perfluorooctyl bromide - Google Patents [patents.google.com]
